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Compound of Interest |

(3S,4R)-4-Methoxyoxolane-3-
Compound Name:
sulfonyl chloride

CAS No.: 2249724-62-5

Cat. No.: B2457398

. J

Executive Summary

Chiral sulfonyl chlorides derived from saturated heterocycles—specifically oxolane
(tetrahydrofuran)—are high-value bioisosteres in modern drug discovery. They serve as critical
electrophiles for generating sulfonamides, a pharmacophore ubiquitous in protease inhibitors,
ion channel modulators, and GPCR ligands.

The (3S,4R)-oxolane-3-sulfonyl chloride represents a specific trans-disubstituted scaffold
(depending on substituent priority) that offers defined vectors for fragment-based drug
discovery (FBDD). Unlike planar aryl sulfonyl chlorides, this

-rich scaffold improves solubility and metabolic stability (Fsp3 fraction) while enabling precise
3D positioning of substituents. However, its utility is limited by hydrolytic instability and
epimerization risks at the C3 position during synthesis.

Structural Analysis & Stereochemical Vectors
The Scaffold

The core structure is a five-membered ether ring.

o C3 Position (3S): Bears the reactive sulfonyl chloride (

) group.
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o C4 Position (4R): Bears a substituent (denoted as

), typically a methyl, fluoro, or protected hydroxyl group.

« ** conformation:** The 3,4-substitution pattern creates a "twist" envelope conformation. The
(3S,4R) configuration typically places the bulky sulfonyl group and the C4-substituent in a
trans pseudo-diequatorial orientation to minimize 1,2-steric strain, although this is fluxional.

Stereochemical Integrity

The C3 proton is alpha to a strong electron-withdrawing sulfonyl group (

).
o Risk: Base-catalyzed epimerization can occur during sulfonamide coupling if the reaction

mixture becomes too basic.

e Solution: Use non-nucleophilic bases (e.g., DIPEA, 2,6-lutidine) and maintain low
temperatures (

Synthetic Methodology

The synthesis of (3S,4R)-oxolane-3-sulfonyl chloride requires a route that installs the sulfur
moiety with stereochemical inversion (if starting from an alcohol) or retention (if starting from a
thiol), while preserving the C4 center.

Preferred Route: The Thioacetate Oxidation

The most robust industrial route involves the oxidative chlorination of a thioacetate
intermediate.

Step 1: Precursor Activation (Mitsunobu or Activation)

Starting material: (3R,4R)-4-substituted-oxolan-3-ol.

» Note: To achieve the (3S)-sulfonyl chloride, we often start with the (3R)-alcohol and invert the
center using a Mitsunobu reaction with thioacetic acid.
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Step 2: Oxidative Chlorination

The conversion of the thioacetate (or thiol) to the sulfonyl chloride.
o Reagents: N-Chlorosuccinimide (NCS) / HCI / Acetonitrile.

e Mechanism: Acid-catalyzed hydrolysis of the thioacetate to the thiol, followed by oxidative
chlorination by NCS.

o Why this method? It avoids the harsh conditions of

gas, which can over-chlorinate the ether ring.

Protocol: Oxidative Chlorination of (3S,4R)-Oxolane-3-
Thioacetate

Reagents:

¢ (3S,4R)-4-substituted-oxolane-3-thioacetate (1.0 equiv)
¢ N-Chlorosuccinimide (NCS) (4.0 equiv)

e 2M HCI (aq) / Acetonitrile (1:5 v/v)

Procedure:

Preparation: Dissolve NCS in Acetonitrile/HCI mixture and cool to

Addition: Dropwise add the thioacetate solution (in MeCN) to the oxidant mixture. Control
exotherm to

Quench: After 1 hour, dilute with cold brine and extract immediately with MTBE (Methyl tert-
butyl ether).

Purification: Wash organic layer with sat.
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(cold) and brine. Dry over

e |solation: Concentrate in vacuo at
. Do not heat.

Visualization: Synthesis & Stability Logic

The following diagram illustrates the synthetic pathway and the critical stability checkpoints.
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Figure 1: Synthetic workflow for (3S,4R)-oxolane-3-sulfonyl chloride, highlighting the
stereochemical inversion step and instability pathways.

Handling, Stability & Quality Control (Self-Validating
System)

Sulfonyl chlorides on secondary carbons are significantly less stable than their aryl
counterparts due to the lack of conjugation. They are prone to rapid hydrolysis and thermal
decomposition (desulfonylation).
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The "Self-Validating" QC Protocol

To ensure experimental success, run this 3-step validation before committing valuable amine

intermediates.

Acceptance . .
Step Method o Scientific Rationale
Criteria
Precipitate usually
] - Clear, colorless oil in indicates hydrolysis to
1 Visual/Solubility o ] ]
DCM. No precipitate. sulfonic acid
(insoluble in DCM).
React aliquot with
; >95% conversion to
2 Derivatization Test excess benzylamine )
benzylsulfonamide.
TLC/LCMS.
Analyze derivatized >98% de
3 Chiral HPLC benzylsulfonamide on (diastereomeric
Chiralpak AD-H. excess).
Storage

e Temperature: Store at

under Argon.

e Solvent: Store as a solution in anhydrous DCM or Toluene (more stable than neat oil).

o Shelf Life: Use within 48 hours of synthesis for optimal yields.

Medicinal Chemistry Applications

The (3S,4R)-oxolane-3-sulfonyl chloride is primarily used to introduce a polar, chiral motif into

lead compounds.

Coupling Reaction (General Procedure)

Key Optimization Factors:
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o Base Selection: Pyridine is often too nucleophilic and can cause sulfonylation of the base or
epimerization. Use DIPEA or 2,6-Lutidine.

e Order of Addition: Add the sulfonyl chloride solution to the amine/base mixture to keep the
local concentration of base high relative to the chloride, minimizing acid-catalyzed side
reactions.

¢ Solvent: DCM or THF. Avoid DMF (can react with sulfonyl chlorides at high temps).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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